(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile
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Overview
Description
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile is an organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to an acrylonitrile moiety
Preparation Methods
The synthesis of (Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluorobenzyl cyanide under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde and the nitrile react in the presence of a base such as piperidine or pyridine to form the desired acrylonitrile compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, along with appropriate solvents and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may act by inducing apoptosis (programmed cell death) in cancer cells or by inhibiting the growth and proliferation of tumor cells.
Comparison with Similar Compounds
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile can be compared with other similar compounds, such as:
(Z)-3-(2,4-dichlorophenyl)-2-(4-chlorophenyl)acrylonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
(Z)-3-(2,4-dichlorophenyl)-2-(4-bromophenyl)acrylonitrile: Similar structure but with a bromine atom instead of a fluorine atom.
(Z)-3-(2,4-dichlorophenyl)-2-(4-methylphenyl)acrylonitrile: Similar structure but with a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.
Biological Activity
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile, also known as (Z)-2-(2,4-dichlorophenyl)-3-(4-fluorophenyl)acrylonitrile, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C15H8Cl2FN
- Molecular Weight: 292.14 g/mol
- CAS Number: [specific CAS number not provided]
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that this compound exhibits varying degrees of antimicrobial activity against different bacterial and fungal strains. A notable study screened several analogues for their effectiveness against common pathogens:
Compound | Bacterial Strain | Inhibition (%) | Concentration (μg/mL) |
---|---|---|---|
1 | Pseudomonas aeruginosa | 28% | 32 |
1 | Acinetobacter baumannii | 37% | 32 |
In this context, this compound demonstrated moderate inhibition against Pseudomonas aeruginosa and Acinetobacter baumannii at a concentration of 32 μg/mL .
The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, similar compounds in the class have been shown to disrupt bacterial cell wall synthesis or interfere with DNA replication processes. Further studies are necessary to clarify the specific pathways involved.
Case Studies
- Screening for Antibacterial Activity : A study conducted on various derivatives of acrylonitriles found that certain structural modifications enhanced the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound was part of a library tested against strains like Staphylococcus aureus and Escherichia coli .
- Fungal Inhibition : Another investigation highlighted the antifungal potential of related compounds, suggesting that structural features significantly influence activity levels against pathogens such as Candida albicans . The compound's fluorine and chlorine substituents may play a critical role in enhancing its bioactivity.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that:
- The presence of halogen atoms (chlorine and fluorine) is crucial for enhancing biological activity.
- Variations in the phenyl rings can lead to significant differences in potency and spectrum of activity.
Properties
Molecular Formula |
C15H8Cl2FN |
---|---|
Molecular Weight |
292.1 g/mol |
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H8Cl2FN/c16-13-4-1-11(15(17)8-13)7-12(9-19)10-2-5-14(18)6-3-10/h1-8H/b12-7+ |
InChI Key |
HTWTZCSNNDIJFY-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)F |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)F |
Origin of Product |
United States |
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